1-(4-chlorophenyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a dimethylpyrazole core, and a pyrrolidine sulfonyl moiety. Its distinct structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the pyrazole core.
Attachment of the Pyrrolidine Sulfonyl Group: The final step involves the sulfonylation of the pyrazole core with a pyrrolidine sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE
- 1-(4-METHOXYPHENYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE
Uniqueness
1-(4-CHLOROPHENYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H18ClN3O2S |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
InChI |
InChI=1S/C15H18ClN3O2S/c1-11-15(22(20,21)18-9-3-4-10-18)12(2)19(17-11)14-7-5-13(16)6-8-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
HLPMAFMIZPMBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.